REACTION_CXSMILES
|
[CH3:1][C:2]([SH:5])([CH3:4])[CH3:3].[H-].[Na+].[Br:8][C:9]1[N:10]=[C:11](Br)[N:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[C:13]=12>CN(C=O)C>[Br:8][C:9]1[N:10]=[C:11]([S:5][C:2]([CH3:4])([CH3:3])[CH3:1])[N:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[C:13]=12 |f:1.2|
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)N)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was degassed 3×
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by prep TLC
|
Type
|
ADDITION
|
Details
|
a mixture of 7 N5% NH3 in MeOH/DCM
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)N)SC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |